molecular formula C11H9BrN2 B572730 4-Benzyl-5-bromopyrimidine CAS No. 1356109-00-6

4-Benzyl-5-bromopyrimidine

Cat. No.: B572730
CAS No.: 1356109-00-6
M. Wt: 249.111
InChI Key: LWFVRZUAPYNMDU-UHFFFAOYSA-N
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Description

4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a benzyl group at the fourth position and a bromine atom at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-bromopyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction conditions usually include heating the mixture to around 80°C.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium carbonate or sodium carbonate.

    Solvents: Acetonitrile, dimethylformamide, and water.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyrimidines: Formed through substitution reactions.

Scientific Research Applications

4-Benzyl-5-bromopyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-bromopyrimidine depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . In medicinal applications, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Properties

IUPAC Name

4-benzyl-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFVRZUAPYNMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744861
Record name 4-Benzyl-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-00-6
Record name 4-Benzyl-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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